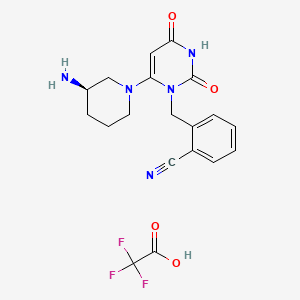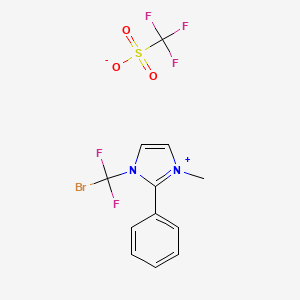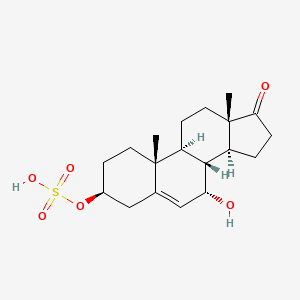
10H-Phenothiazine-10-propyl 10-Methanethiosulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine is a derivative of phenothiazine, a compound known for its diverse applications in medicine and industry. Phenothiazine derivatives have been extensively studied for their pharmacological properties, including antipsychotic, antiemetic, and antimicrobial activities . The addition of a 3-methylsulfonylsulfanylpropyl group to the phenothiazine core enhances its chemical and biological properties, making it a compound of significant interest in scientific research.
Métodos De Preparación
The synthesis of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine typically involves the following steps:
Starting Materials: The synthesis begins with phenothiazine and 3-methylsulfonylsulfanylpropyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: Phenothiazine is dissolved in an appropriate solvent like dichloromethane, and 3-methylsulfonylsulfanylpropyl chloride is added dropwise. The mixture is stirred at room temperature for several hours.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert sulfoxides back to sulfides using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the phenothiazine core, particularly at the nitrogen and sulfur atoms. Halogenation and nitration are common substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures, often using palladium-catalyzed cross-coupling reactions.
Aplicaciones Científicas De Investigación
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a catalyst in various organic reactions.
Biology: The compound’s ability to interact with biological membranes makes it useful in studying membrane dynamics and protein-lipid interactions.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their potential antipsychotic, antiemetic, and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine involves its interaction with various molecular targets:
Dopamine Receptors: It acts as an antagonist at dopamine receptors, which is crucial for its antipsychotic effects.
Serotonin Receptors: The compound also interacts with serotonin receptors, contributing to its antiemetic properties.
Membrane Proteins: Its ability to integrate into lipid membranes affects membrane fluidity and protein function, which is important for its antimicrobial activity.
Comparación Con Compuestos Similares
10-(3-Methylsulfonylsulfanylpropyl)phenothiazine can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties, chlorpromazine is widely used in psychiatry.
Promethazine: This compound is primarily used for its antiemetic and antihistamine effects.
Trifluoperazine: Another antipsychotic agent, trifluoperazine, is used to treat schizophrenia and other psychotic disorders.
The unique 3-methylsulfonylsulfanylpropyl group in 10-(3-Methylsulfonylsulfanylpropyl)phenothiazine enhances its chemical stability and biological activity, making it distinct from other phenothiazine derivatives.
Propiedades
Fórmula molecular |
C16H17NO2S3 |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
10-(3-methylsulfonylsulfanylpropyl)phenothiazine |
InChI |
InChI=1S/C16H17NO2S3/c1-22(18,19)20-12-6-11-17-13-7-2-4-9-15(13)21-16-10-5-3-8-14(16)17/h2-5,7-10H,6,11-12H2,1H3 |
Clave InChI |
HBCBCCIIPIXXHX-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)SCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Anthra[2,3-b]carbazole](/img/structure/B13829115.png)




![5-hydroxy-6-methoxy-2-(4-methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13829148.png)

![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)




